molecular formula C16H16N2O3 B2643632 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzamide CAS No. 1232821-29-2

4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzamide

Cat. No.: B2643632
CAS No.: 1232821-29-2
M. Wt: 284.315
InChI Key: LBUUVXKPXMZDHM-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzamide involves the reaction of 3-ethoxy-2-hydroxybenzaldehyde with 4-aminobenzamide under specific conditions. The reaction typically occurs in the presence of a suitable solvent and a catalyst to facilitate the formation of the Schiff base

Chemical Reactions Analysis

4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzamide can undergo various chemical reactions, including:

Scientific Research Applications

4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzamide is used extensively in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents, although it is not intended for direct therapeutic use .

Mechanism of Action

The mechanism of action of 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzamide involves its interaction with specific molecular targets, such as proteins or enzymes. The Schiff base moiety allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function or activity. The exact molecular pathways involved depend on the specific protein targets and the context of the research .

Comparison with Similar Compounds

Similar compounds to 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzamide include other Schiff bases and benzamide derivatives. For example:

Properties

IUPAC Name

4-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-21-14-5-3-4-12(15(14)19)10-18-13-8-6-11(7-9-13)16(17)20/h3-10,19H,2H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUUVXKPXMZDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.